1-(Methoxyacetyl)-1,4-diazepane hydrochloride

Description

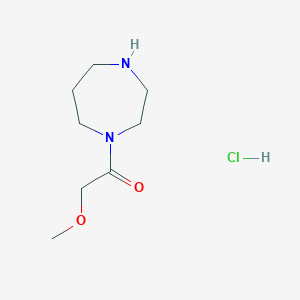

1-(Methoxyacetyl)-1,4-diazepane hydrochloride is a chemically modified derivative of the 1,4-diazepane scaffold, characterized by a methoxyacetyl group (-OCH₂CO-) attached to the nitrogen atom of the seven-membered heterocyclic ring. This compound belongs to a broader class of 1,4-diazepane derivatives, which are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors. The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-methoxyethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-7-8(11)10-5-2-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRBAYUAHOYTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxyacetyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxyacetyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methoxyacetyl group to a hydroxyl group.

Substitution: The methoxyacetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various acyl-substituted diazepanes.

Scientific Research Applications

Chemical Properties and Structure

1-MAD-HCl has the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of approximately 208.69 g/mol. Its structure features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The methoxyacetyl group enhances its pharmacological profile by potentially altering solubility and reactivity compared to other diazepane derivatives.

Neuropharmacology

1-MAD-HCl has shown promise in neuropharmacological studies due to its potential anticonvulsant and neuroprotective properties . Research indicates that it may be beneficial in treating neurological disorders such as epilepsy and Alzheimer's disease. These properties are attributed to its ability to interact with neurotransmitter receptors, influencing neurotransmission dynamics.

Neuroprotective Studies

Research has indicated that 1-MAD-HCl may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. In vitro studies demonstrated that treatment with 1-MAD-HCl reduced cell death in models of oxidative damage. However, further in vivo studies are required to confirm these findings.

Anticonvulsant Activity

A study investigating the anticonvulsant effects of various diazepane derivatives found that 1-MAD-HCl exhibited significant activity in reducing seizure frequency in animal models. This suggests its potential use as a therapeutic agent for epilepsy, although additional clinical trials are necessary to establish safety and efficacy.

Mechanism of Action

The mechanism of action of 1-(Methoxyacetyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetyl group can form hydrogen bonds or hydrophobic interactions with target molecules, leading to changes in their activity or function. The diazepane ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 1,4-diazepane ring serves as the common framework for all analogs. Key structural differences arise from the substituents attached to the nitrogen atom:

*Calculated based on structural similarity.

Key Observations :

Comparison with Other Derivatives

- Aryl-Substituted Derivatives : Typically synthesized via Ullmann coupling or nucleophilic aromatic substitution using halides (e.g., 1-bromo-2,4-dichlorobenzene in ) .

- Sulfonyl Derivatives : Employ sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride in ) under basic conditions .

- Ester Derivatives : Methoxyacetate analogs () use esterification or transesterification reactions .

Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts: Enhance water solubility compared to free bases, critical for bioavailability. For example, 1-(cyclopropanesulfonyl)-1,4-diazepane hydrochloride () has a molecular weight of 240.75 g/mol and is marketed as a lab reagent with noted storage stability .

- LogP Values : Methoxyacetyl and sulfonyl groups likely reduce lipophilicity (predicted LogP < 2) compared to aryl derivatives (LogP ~3–4) .

Biological Activity

1-(Methoxyacetyl)-1,4-diazepane hydrochloride is a synthetic compound belonging to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- IUPAC Name : 1-(1,4-diazepan-1-yl)-2-methoxyethanone; hydrochloride

- CAS Number : 1158294-49-5

- Molecular Formula : C₈H₁₆ClN₂O₂

- Molecular Weight : 194.68 g/mol

Synthesis

The synthesis of this compound typically involves reacting 1,4-diazepane with methoxyacetyl chloride in the presence of a base such as triethylamine under anhydrous conditions. The purification process often includes recrystallization or column chromatography to obtain the final hydrochloride salt form, which enhances stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of biomolecules. The diazepane ring contributes to the compound's binding stability to its targets.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antiviral Activity : Potential applications in combating viral infections by targeting specific viral proteins.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.

- Neurological Effects : Possible interactions with neurotransmitter systems, suggesting implications for anxiety and mood disorders .

Case Study 1: Antiviral Activity

A study explored the efficacy of this compound against viral replication. The compound was shown to inhibit key viral enzymes, suggesting a potential role in therapeutic strategies for viral infections such as COVID-19 .

Case Study 2: Anticancer Research

In another investigation, derivatives of diazepane compounds were assessed for their anticancer activities. The results indicated that modifications to the diazepane structure could enhance cytotoxic effects against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(Acetyl)-1,4-diazepane hydrochloride | Moderate anti-inflammatory properties | Simple acetyl group |

| 1-(Propionyl)-1,4-diazepane hydrochloride | Anticancer potential | Propionyl group enhances lipophilicity |

| This compound | Promising antiviral and anticancer effects | Unique methoxyacetyl group affecting solubility and binding |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(methoxyacetyl)-1,4-diazepane hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or acylation of 1,4-diazepane with methoxyacetyl chloride. Key steps include:

- Catalyst choice : Use isopropylamine as a base to deprotonate intermediates and facilitate acylation .

- Purification : Column chromatography (silica gel or alumina) with chloroform/methanol (95:5) gradients effectively removes unreacted reagents .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~3.2 ppm for methoxy protons, δ ~2.5–3.5 ppm for diazepane protons) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Evidence suggests diazepane derivatives are stable up to 150°C .

- Hydrolytic stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C for 14 days, monitoring via LC-MS for hydrolysis products (e.g., free diazepane or methoxyacetic acid) .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for structurally similar compounds .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR :

- IR : Confirm the presence of C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₈H₁₅ClN₂O₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO). This reveals nucleophilic/electrophilic sites, aiding in understanding acylation or ring-opening reactions .

- Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using the PCM model to predict solubility and reaction pathways .

- Transition state analysis : Identify energy barriers for hydrolysis or intramolecular rearrangements .

Q. How do structural modifications (e.g., substituents on the diazepane ring) affect biological activity or binding affinity?

Q. How can researchers resolve contradictions in reported synthetic yields or purification protocols?

- Yield optimization : Screen reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE). For example, higher yields are achieved in DMF at 80°C vs. THF at 25°C .

- Contradictory data : Re-evaluate purification methods. Some protocols report silica gel chromatography, while others use recrystallization (e.g., from ethanol/water mixtures) . Validate via side-by-side comparisons.

Q. What analytical strategies differentiate this compound from its common impurities or degradation products?

- HPLC method : Use a gradient elution (0.1% TFA in water/acetonitrile) to separate:

- Parent compound : Retention time ~8.2 min.

- Degradants : Hydrolyzed diazepane (RT ~5.5 min) and methoxyacetic acid (RT ~3.1 min) .

- Mass spectral libraries : Compare fragmentation patterns (e.g., loss of HCl or methoxyacetyl group) with reference standards .

Q. What role does the methoxyacetyl group play in modulating the compound’s pharmacokinetic properties?

- Lipophilicity : Calculate logP (e.g., ~0.8 via XLogP3) to predict membrane permeability. The methoxy group reduces hydrophobicity vs. unsubstituted acyl derivatives .

- Metabolic stability : Incubate with liver microsomes; the acetyl group is prone to esterase-mediated hydrolysis, while the diazepane ring may undergo CYP450 oxidation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.